molecular formula C17H18F2 B8756711 3,5-DIFLUORO-4'-PENTYL-1,1'-BIPHENYL CAS No. 137528-89-3

3,5-DIFLUORO-4'-PENTYL-1,1'-BIPHENYL

Cat. No.: B8756711
CAS No.: 137528-89-3
M. Wt: 260.32 g/mol
InChI Key: QCMGPUNAKTZLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-4’-pentyl-1,1’-biphenyl: is an organic compound with the chemical formula C17H18F2 . It is a biphenyl derivative where two fluorine atoms are substituted at the 3 and 5 positions, and a pentyl group is attached at the 4’ position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4’-pentyl-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction . This reaction is a powerful method for forming carbon-carbon bonds and is widely used in organic synthesis. The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Reaction Conditions:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of 3,5-Difluoro-4’-pentyl-1,1’-biphenyl can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4’-pentyl-1,1’-biphenyl: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO)

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4’-pentyl-1,1’-biphenyl depends on its application. In material science, its optical properties are due to the alignment of the biphenyl rings and the influence of the fluorine atoms. In pharmaceuticals, the compound can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Properties

CAS No.

137528-89-3

Molecular Formula

C17H18F2

Molecular Weight

260.32 g/mol

IUPAC Name

1,3-difluoro-5-(4-pentylphenyl)benzene

InChI

InChI=1S/C17H18F2/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-16(18)12-17(19)11-15/h6-12H,2-5H2,1H3

InChI Key

QCMGPUNAKTZLQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.